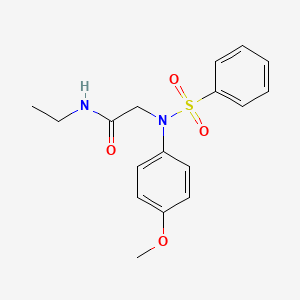![molecular formula C14H22N2O2 B5100223 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)
2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol, also known as MPMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of phenols and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol involves its interaction with the dopamine D2 receptor. This compound has a high affinity for this receptor and acts as a partial agonist. 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which may contribute to its effects on neuronal activity.
Biochemical and Physiological Effects:
2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which may contribute to its effects on neuronal activity. 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to have anxiolytic properties and may be useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has a number of advantages and limitations for use in lab experiments. One advantage is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol is its partial agonist activity, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol. One area of research could be to investigate the potential therapeutic uses of this compound, particularly in the treatment of anxiety disorders. Another area of research could be to further investigate the mechanism of action of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol and its effects on neuronal activity. Additionally, the development of new compounds based on the structure of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol could lead to the discovery of new pharmacological tools for use in scientific research.
Métodos De Síntesis
The synthesis of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol involves a multi-step process that includes the reaction of 4-methylpiperazine with 2-ethoxyphenol in the presence of a catalyst. The reaction mixture is then heated to form the desired compound. The purity of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol can be improved through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been widely studied for its potential use as a pharmacological tool in scientific research. This compound has been shown to have a high affinity for the dopamine D2 receptor and has been used to study the role of this receptor in various physiological processes. 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has also been used to investigate the effects of dopamine on neuronal activity and neurotransmitter release.
Propiedades
IUPAC Name |
2-ethoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-18-14-10-12(4-5-13(14)17)11-16-8-6-15(2)7-9-16/h4-5,10,17H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHNSQZXFIHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5100149.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5100156.png)
![4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5100172.png)
![3,4-dimethyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5100180.png)
![4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5100185.png)
![3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5100191.png)


![2-bromo-5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B5100215.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)